molecular formula C10H8O5S B14415602 2,3-Dihydroxynaphthalene-1-sulfonic acid CAS No. 85099-73-6

2,3-Dihydroxynaphthalene-1-sulfonic acid

Cat. No.: B14415602
CAS No.: 85099-73-6
M. Wt: 240.23 g/mol
InChI Key: OGSZAQASQUXQOD-UHFFFAOYSA-N
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Description

2,3-Dihydroxynaphthalene-1-sulfonic acid is a naphthalene derivative featuring hydroxyl groups at positions 2 and 3 and a sulfonic acid group at position 1. The sulfonic acid group at position 1 increases water solubility, a common trait among sulfonated aromatics . This compound’s reactivity is likely influenced by the electron-withdrawing sulfonic acid group and electron-donating hydroxyl substituents, creating a balance that may favor electrophilic substitution at specific ring positions.

Properties

CAS No.

85099-73-6

Molecular Formula

C10H8O5S

Molecular Weight

240.23 g/mol

IUPAC Name

2,3-dihydroxynaphthalene-1-sulfonic acid

InChI

InChI=1S/C10H8O5S/c11-8-5-6-3-1-2-4-7(6)10(9(8)12)16(13,14)15/h1-5,11-12H,(H,13,14,15)

InChI Key

OGSZAQASQUXQOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2S(=O)(=O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dihydroxynaphthalene-1-sulfonic acid can be synthesized through several methods. One common method involves the caustic fusion of 3-hydroxynaphthalene-2,6-disulfonic acid, followed by treatment with dilute sulfuric acid under pressure . Another method includes the acid desulfonation of 2,3-dihydroxynaphthalene-6-sulfonic acid .

Industrial Production Methods

In industrial settings, the synthesis of 2,3-dihydroxynaphthalene-1-sulfonic acid often involves the use of ionic liquid catalysts. For example, 2,3-dihydroxynaphthalene-6-sodium sulfonate can be dehydrated in the presence of an ionic liquid catalyst, such as 1-propyl sulfonic acid-3-methylimidazole dihydrogen phosphate, to yield 2,3-dihydroxynaphthalene . This method is advantageous due to its simplicity, high yield, and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxynaphthalene-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide and sulfuric acid are commonly employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

2,3-Dihydroxynaphthalene-1-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dihydroxynaphthalene-1-sulfonic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, while the sulfonic acid group can engage in ionic interactions. These properties make the compound effective in various chemical and biological processes.

Comparison with Similar Compounds

Table 1: Key Naphthalenesulfonic Acid Derivatives and Their Properties

Compound Name Substituents (Positions) Molecular Formula Unique Properties
2,3-Dihydroxynaphthalene-1-sulfonic acid -OH (2,3), -SO₃H (1) C₁₀H₈O₅S High acidity, chelating ability, enhanced solubility
4-Methoxynaphthalene-1-sulfonic acid -OCH₃ (4), -SO₃H (1) C₁₁H₁₀O₄S Methoxy group increases lipophilicity; used in specialized organic synthesis
Naphthalene-1,5-disulfonic acid -SO₃H (1,5) C₁₀H₈O₆S₂ Higher acidity and solubility due to dual sulfonic groups
Naphthalene-2-sulfonic acid -SO₃H (2) C₁₀H₈O₃S Simpler structure; lower solubility compared to trisulfonated derivatives
2,3-Di(propan-2-yl)naphthalene-1-sulfonic acid -C₃H₇ (2,3), -SO₃H (1) C₁₆H₂₀O₃S Bulky isopropyl groups reduce solubility but enhance thermal stability
2-Naphthylamine-1-sulfonic acid -NH₂ (2), -SO₃H (1) C₁₀H₉NO₃S Amino group enables diazotization; used in azo dye production

Key Comparative Insights

Acidity and Solubility: The dual hydroxyl groups in 2,3-dihydroxynaphthalene-1-sulfonic acid enhance acidity compared to mono-hydroxylated or alkyl-substituted derivatives (e.g., 4-methoxy or diisopropyl analogs) . The sulfonic acid group further contributes to water solubility, similar to naphthalene-1,5-disulfonic acid . In contrast, alkylated derivatives like 2,3-di(propan-2-yl)naphthalene-1-sulfonic acid exhibit reduced solubility due to hydrophobic isopropyl groups .

Reactivity and Applications: Hydroxyl groups enable chelation, making 2,3-dihydroxynaphthalene-1-sulfonic acid suitable for metal ion binding, whereas amino-substituted derivatives (e.g., 2-naphthylamine-1-sulfonic acid) are prioritized in dye synthesis . Trisulfonated derivatives (e.g., naphthalene-1,3,6-trisulfonic acid) surpass mono- and di-sulfonated compounds in solubility and acidity, but their synthesis is more complex .

Thermal and Chemical Stability :

  • Alkyl substituents (e.g., isopropyl groups) improve thermal stability but may limit reactivity in aqueous systems . Hydroxyl and sulfonic acid groups, while increasing reactivity, may reduce stability under harsh acidic or oxidative conditions.

Research Findings

  • Synthetic Challenges : Introducing multiple functional groups (e.g., hydroxyl and sulfonic acid) requires precise control. For example, 2,3-dihydroxy-8-nitro-1,6-naphthalene disulfonic acid is synthesized via nitration and hydrolysis, highlighting the complexity of multi-step functionalization .
  • Biological Relevance: Hydroxynaphthalenesulfonic acids are studied for their antioxidant properties, though methoxy or amino derivatives may exhibit divergent biological activities .

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